molecular formula C12H21NO4 B13382560 Tert-butyl 4-hydroxy-2-propanoylpyrrolidine-1-carboxylate

Tert-butyl 4-hydroxy-2-propanoylpyrrolidine-1-carboxylate

Cat. No.: B13382560
M. Wt: 243.30 g/mol
InChI Key: NVUGNNQATMLQPB-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-2-propanoylpyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butyl carbamate group at position 1, a propanoyl group at position 2, and a hydroxy group at position 4. Its molecular formula is C₁₂H₂₂NO₅, with a molecular weight of ~260.35 g/mol. The compound’s structure includes:

  • A propanoyl group (CH₂CH₂CO-), contributing to lipophilicity and reactivity.
  • A hydroxy group at position 4, enabling hydrogen bonding and influencing crystallinity.

This compound is typically used as an intermediate in organic synthesis, particularly in pharmaceutical research, due to its multifunctional substituents.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl 4-hydroxy-2-propanoylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H21NO4/c1-5-10(15)9-6-8(14)7-13(9)11(16)17-12(2,3)4/h8-9,14H,5-7H2,1-4H3

InChI Key

NVUGNNQATMLQPB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CC(CN1C(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Boc Protection of Pyrrolidine Nitrogen

  • Reagents: Di-tert-butyl dicarbonate (Boc2O), tertiary amine base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
  • Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile
  • Conditions: Room temperature to 40°C, 1–24 hours

This step introduces the tert-butyl carboxylate protecting group to the pyrrolidine nitrogen, enhancing compound stability for subsequent reactions.

Introduction of the Hydroxy Group at the 4-Position

  • Method: Hydroxylation of the 4-position can be achieved via selective oxidation or nucleophilic substitution on a suitable precursor.
  • Typical Conditions: Use of mild oxidants or hydrolysis under controlled pH to avoid overreaction.

Specific protocols vary, but the hydroxy group is introduced after nitrogen protection to avoid interference.

Acylation at the 2-Position with Propanoyl Group

  • Reagents: Propanoyl chloride or propionic anhydride
  • Base: Tertiary amine (e.g., DIPEA) to neutralize HCl formed
  • Solvents: Dichloromethane or THF
  • Temperature: 0°C to room temperature to control reaction rate and selectivity
  • Time: 1–24 hours depending on scale and conditions

This acylation step installs the propanoyl group on the pyrrolidine ring at the 2-position, completing the key functionalization.

Step Reagents/Conditions Solvent Temperature (°C) Time (h) Notes
1 Pyrrolidine + Boc2O + TEA DCM 20–25 2–4 Formation of tert-butyl pyrrolidine-1-carboxylate
2 Hydroxylation (oxidant or hydrolysis) THF or MeOH 0–25 4–12 Introduction of 4-hydroxy group
3 Acylation with propanoyl chloride + DIPEA DCM or THF 0–25 1–6 Installation of 2-propanoyl group

This generalized scheme is adapted from related synthetic methods reported in literature and patent disclosures.

  • Solvent Choice: THF and acetonitrile are preferred for acylation and protection steps due to their ability to dissolve reagents and control reaction rates.
  • Temperature Control: Maintaining temperature between 0°C and 25°C is critical to avoid side reactions and decomposition.
  • Base Equivalents: Typically, 1.5 to 3 equivalents of tertiary amine base are used to neutralize acids generated during acylation and protection steps.
  • Reaction Time: Varies from 1 hour to overnight depending on scale and reagent reactivity.
  • NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of tert-butyl, hydroxy, and propanoyl groups with characteristic chemical shifts. For example, ^13C NMR signals for the Boc carbonyl appear near 154–156 ppm, and the propanoyl carbonyl near 166–168 ppm.
  • Mass Spectrometry: ESI-MS confirms molecular weight of 243.30 g/mol corresponding to the target compound.
  • Purity Assessment: Chromatographic techniques such as flash chromatography or preparative HPLC are employed to isolate pure product.
Preparation Step Key Reagents Solvent(s) Temperature Range (°C) Time Range (h) Notes
Boc Protection Di-tert-butyl dicarbonate, TEA DCM, THF, Acetonitrile 20–40 1–24 Protects pyrrolidine nitrogen
Hydroxylation at 4-position Mild oxidants or hydrolysis THF, MeOH 0–25 4–12 Introduces hydroxy group selectively
Acylation at 2-position Propanoyl chloride, DIPEA DCM, THF 0–25 1–6 Installs propanoyl group
  • The use of tert-butyl as a protecting group is well-established to improve synthetic yields and product stability.
  • Controlling regioselectivity during hydroxylation and acylation is critical to avoid side products.
  • Optimization of solvent and temperature conditions enhances reaction efficiency and purity.
  • Challenges include balancing hydrophobic and hydrophilic properties to maintain compound stability and reactivity.

The preparation of tert-butyl 4-hydroxy-2-propanoylpyrrolidine-1-carboxylate involves a multi-step synthetic route centered on strategic protecting group chemistry and selective functional group transformations. The key steps include Boc protection of the pyrrolidine nitrogen, selective hydroxylation at the 4-position, and acylation at the 2-position with a propanoyl group. Careful control of reaction conditions such as solvent choice, temperature, and reagent equivalents is essential for high yield and purity. This compound’s synthesis is supported by extensive research and patent literature, providing a robust framework for its application in medicinal chemistry and drug development.

Chemical Reactions Analysis

Reactivity of the Boc Protecting Group

The tert-butyl carbamate group is a common protecting group for amines, offering stability under basic and nucleophilic conditions but cleavable under acidic environments.

Key Reactions

  • Acidic Deprotection :
    Treatment with trifluoroacetic acid (TFA) or HCl in dioxane removes the Boc group, yielding the corresponding pyrrolidinium salt. For example, Boc-protected hydroxyprolinol derivatives undergo deprotection with TFA to generate free amines .

    Example Reaction :
    Tert-butyl 4-hydroxy-2-propanoylpyrrolidine-1-carboxylate + TFA → 4-hydroxy-2-propanoylpyrrolidine (as TFA salt)

  • Stability :
    The Boc group remains intact during reactions involving the hydroxyl or propanoyl groups under neutral or mildly basic conditions .

Transformations of the C-4 Hydroxyl Group

The secondary hydroxyl group at C-4 can undergo acylation, alkylation, or oxidation, depending on reaction conditions.

Acylation Reactions

  • Regioselective Acylation :
    Analogous to glucopyranoside derivatives , the C-4 hydroxyl group may react preferentially with acylating agents. For instance:

    • Isobutyric Anhydride : Leads to 4-O-acylation with moderate regioselectivity (66% in analogous systems) .

    • Isobutyryl Chloride : Enhances selectivity for primary hydroxyl groups in competing systems but may favor secondary hydroxyls in constrained environments .

    Example Reaction :
    this compound + Isobutyric anhydride → Tert-butyl 4-isobutyryloxy-2-propanoylpyrrolidine-1-carboxylate

Oxidation

  • The hydroxyl group can be oxidized to a ketone using reagents like Dess-Martin periodinane or Swern oxidation, though no direct examples were found in the sources.

Reactivity of the C-2 Propanoyl Group

The propanoyl (ketone) group at C-2 is susceptible to nucleophilic additions or reductions.

Reduction

  • Ketone to Alcohol :
    Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) reduces the ketone to a secondary alcohol. For example, LiAlH4 reduces amides to amines in related systems , suggesting applicability to ketones.

    Example Reaction :
    this compound + LiAlH4 → Tert-butyl 4-hydroxy-2-(1-hydroxypropyl)pyrrolidine-1-carboxylate

Nucleophilic Addition

  • Grignard reagents or organolithium compounds add to the carbonyl group, forming tertiary alcohols.

Challenges and Considerations

  • Regioselectivity : Competing reactions at the hydroxyl and ketone groups require careful reagent selection .

  • Steric Effects : The Boc group may hinder access to the C-4 hydroxyl, necessitating bulky catalysts or elevated temperatures.

  • Stability : The propanoyl group’s electron-withdrawing nature could activate the pyrrolidine ring for electrophilic substitution, though no examples were found.

Scientific Research Applications

(2R,4R)-tert-Butyl 4-hydroxy-2-propionylpyrrolidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,4R)-tert-Butyl 4-hydroxy-2-propionylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved can include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Hydrogen Bonding Patterns: Graph set analysis () predicts that the target compound forms D(2) motifs (donor-acceptor chains), while the compound may exhibit R₂²(8) rings due to methoxyphenyl interactions .

Biological Activity

Tert-butyl 4-hydroxy-2-propanoylpyrrolidine-1-carboxylate (CAS No. 1245646-10-9) is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H21NO4
  • Molecular Weight : 243.30 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its structural characteristics, which allow it to interact with various biological targets. The compound's hydroxyl and carboxylate groups are essential for its interaction with enzymes and receptors.

Inhibition of Carcinogenesis

A notable study explored the compound's inhibitory effects on carcinogenesis. In experiments with ICR/Ha mice, the compound demonstrated a significant reduction in the incidence and number of tumors induced by benzo[alpha]pyrene. This suggests that this compound may possess chemopreventive properties, particularly against certain types of cancer .

Case Studies

  • Study on Tumor Inhibition :
    • Objective : To evaluate the effect of this compound on tumor formation.
    • Method : Mice were fed a diet supplemented with the compound prior to exposure to a carcinogen.
    • Results : A significant decrease in tumor incidence was observed, indicating the compound's potential as an anti-carcinogenic agent.
  • Neuraminidase Inhibition :
    • Another study investigated the compound's ability to inhibit neuraminidase, an enzyme critical for the lifecycle of influenza viruses. The results showed promising inhibitory activity, suggesting potential applications in antiviral therapies .

Data Table: Biological Activities and Effects

Biological ActivityObserved EffectReference
Tumor InhibitionReduced tumor incidence in mice
Neuraminidase InhibitionSignificant inhibition against influenza virus
Antioxidant ActivityPotential for reducing oxidative stressNot yet published

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tert-butyl 4-hydroxy-2-propanoylpyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step protection/deprotection strategies. For example, tert-butyl carbamate derivatives are often synthesized using coupling agents (e.g., DMAP or triethylamine) in aprotic solvents like dichloromethane at controlled temperatures (0–20°C). Optimization includes adjusting catalyst loading, solvent polarity, and reaction time to maximize yield and minimize side products. Purification via silica gel chromatography or recrystallization is critical .

Q. What safety precautions are necessary when handling This compound in laboratory settings?

  • Methodology : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Ensure access to emergency eyewash stations and ventilation. Avoid inhalation of dust/aerosols; work in a fume hood. Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers). Firefighting measures include CO₂ or dry chemical extinguishers .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for functional group identification and stereochemical analysis.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular formula (e.g., C₁₄H₂₃NO₅).
  • X-ray Crystallography : For absolute configuration determination and hydrogen bonding analysis (if crystalline) .
  • HPLC : Purity assessment using reverse-phase columns with UV detection.

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data (e.g., NMR) and crystallographic findings for this compound?

  • Methodology : Cross-validate data using complementary techniques. For instance, if NMR suggests multiple conformers, perform variable-temperature NMR or DFT calculations to model dynamic behavior. Compare crystallographic data (bond lengths, angles) with computational models. Use SHELX software for refinement to resolve ambiguities in electron density maps .

Q. What strategies are employed to analyze hydrogen bonding patterns and their impact on the compound’s crystalline structure?

  • Methodology : Utilize graph-set analysis (as per Etter’s rules) to classify hydrogen bond motifs (e.g., chains, rings). Employ Cambridge Structural Database (CSD) surveys to compare packing motifs. Synchrotron X-ray diffraction can resolve weak interactions (C–H···O). Pair with Hirshfeld surface analysis to quantify intermolecular contacts .

Q. How can computational methods like QSPR or quantum chemistry predict the physicochemical properties of this compound?

  • Methodology : Apply Quantitative Structure-Property Relationship (QSPR) models to estimate solubility, logP, or melting point. Use density functional theory (DFT) to compute electrostatic potential surfaces or frontier molecular orbitals (HOMO/LUMO) for reactivity predictions. Tools like CC-DPS integrate quantum chemistry and statistical thermodynamics for property profiling .

Q. What methodologies are recommended for elucidating reaction mechanisms involving this compound in multi-step syntheses?

  • Methodology :

  • Isotopic Labeling : Track reaction pathways using ¹⁸O or deuterium-labeled reagents.
  • Kinetic Studies : Monitor intermediates via in-situ FTIR or LC-MS.
  • Computational Modeling : Transition state analysis using Gaussian or ORCA software to identify rate-limiting steps.
  • Cross-Validation : Compare experimental yields with mechanistic hypotheses (e.g., SN1 vs. SN2 pathways) .

Data Contradiction and Optimization

Q. How should researchers address inconsistencies in reported synthetic yields or purity across studies?

  • Methodology : Replicate procedures with rigorous control of variables (e.g., solvent batch, humidity). Perform DOE (Design of Experiments) to identify critical factors (e.g., temperature, stoichiometry). Validate purity using orthogonal methods (e.g., HPLC + elemental analysis). Publish detailed experimental logs to enhance reproducibility .

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